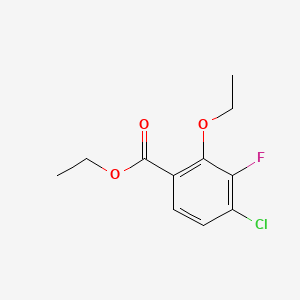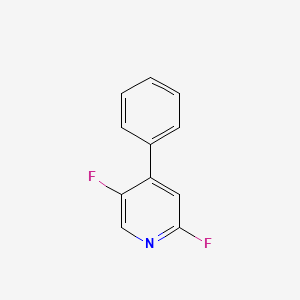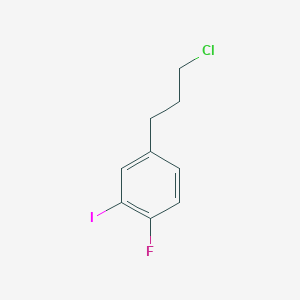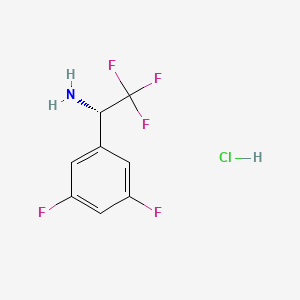
(3-Amino-2,6-dichlorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-2,6-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichlorinated aromatic ring with an amino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,6-dichlorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method involves the reaction of 2,6-dichloroaniline with a boron source such as trimethyl borate in the presence of a base like n-butyllithium. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the formation of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
(3-Amino-2,6-dichlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
科学的研究の応用
(3-Amino-2,6-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Amino-2,6-dichlorophenyl)boronic acid primarily involves the interaction of the boronic acid group with biological targets. The boronic acid can form reversible covalent bonds with nucleophilic sites on proteins, such as the active site serine residues in proteases. This interaction can inhibit the enzyme’s activity, making it a valuable tool in the development of enzyme inhibitors .
類似化合物との比較
Similar Compounds
2,6-Dichlorophenylboronic Acid: Similar structure but lacks the amino group, making it less versatile in certain reactions.
3-Chlorophenylboronic Acid: Contains only one chlorine substituent, affecting its reactivity and applications.
Phenylboronic Acid: Lacks both chlorine and amino substituents, making it less specialized for certain synthetic applications.
Uniqueness
(3-Amino-2,6-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro substituents on the aromatic ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts.
特性
CAS番号 |
2096330-06-0 |
|---|---|
分子式 |
C6H6BCl2NO2 |
分子量 |
205.83 g/mol |
IUPAC名 |
(3-amino-2,6-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BCl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2 |
InChIキー |
HWRKHSZCKZFOMN-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1Cl)N)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


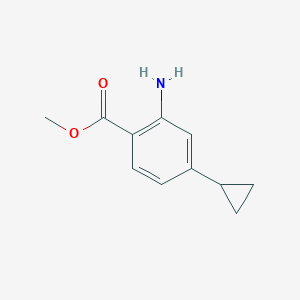
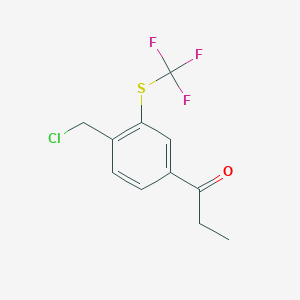

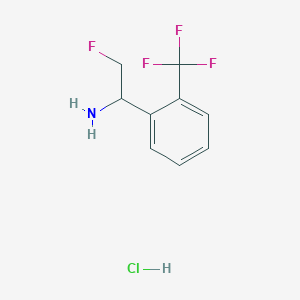
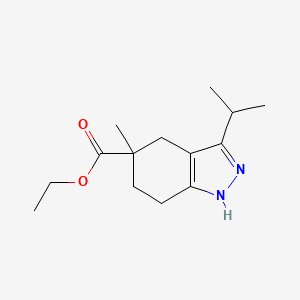
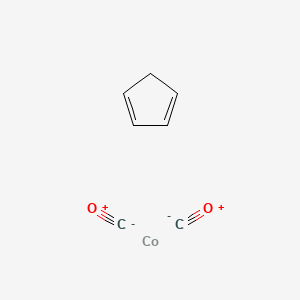
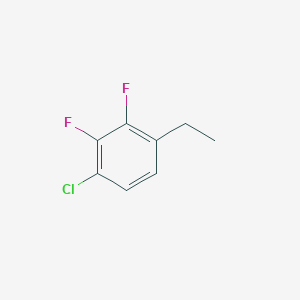


![(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14037913.png)
